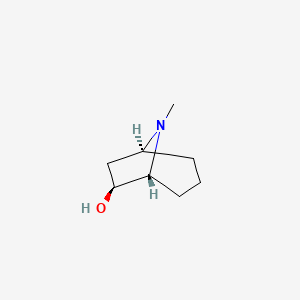
6b-Tropanol
Übersicht
Beschreibung
6b-Tropanol is a tropane alkaloid, a class of naturally occurring chemical compounds that contain a bicyclic structure known as the tropane ring. Tropane alkaloids are primarily found in plants of the Solanaceae and Erythroxylaceae families. These compounds are known for their diverse pharmacological properties, including anticholinergic and stimulant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6b-Tropanol typically involves the reduction of tropinone. Tropinone can be reduced to tropine (3α-tropanol) using specific enzymes such as tropinone reductase I (TR-I). This reduction process is crucial for the production of various tropane alkaloids .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 6b-Tropanol undergoes several types of chemical reactions, including:
Oxidation: Conversion to tropinone.
Reduction: Conversion from tropinone.
Substitution: Formation of ester derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate.
Reduction: Enzymatic reduction using tropinone reductase.
Substitution: Esterification reactions using acyl chlorides or anhydrides.
Major Products Formed:
Oxidation: Tropinone.
Reduction: Tropine (3α-tropanol).
Substitution: Various ester derivatives of tropine.
Wissenschaftliche Forschungsanwendungen
6b-Tropanol has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other tropane alkaloids.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anticholinergic properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate
Wirkmechanismus
6b-Tropanol exerts its effects primarily through its interaction with the cholinergic system. It acts as an anticholinergic agent by blocking the action of the neurotransmitter acetylcholine at muscarinic and nicotinic receptors. This blockade results in various physiological effects, including muscle relaxation and reduced glandular secretions .
Vergleich Mit ähnlichen Verbindungen
Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a similar tropane ring structure but different pharmacological effects.
Uniqueness of 6b-Tropanol: this compound is unique due to its specific interaction with cholinergic receptors and its potential for use in various therapeutic applications. Unlike cocaine, which is primarily a stimulant, this compound’s anticholinergic properties make it valuable for different medical uses .
Eigenschaften
IUPAC Name |
(1S,5R,6S)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVPVJLCPBGRW-RNJXMRFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CCC[C@@H]1[C@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















